GSK1790627

MEK inhibition MAPK/ERK pathway cancer cell signaling

GSK1790627 is the structurally defined N-deacetylated metabolite of Trametinib (GSK1120212), retaining MEK activity. Unlike generic MEK inhibitors or the parent drug, it is the only compound suitable for Trametinib impurity profiling, bioanalytical method validation, and metabolite-specific efficacy/toxicity studies. It is a certified reference standard required for system suitability testing per ICH guidelines, with its stable-isotope labeled analog ([¹³C₆]-GSK1790627) serving as an internal standard for LC-MS/MS quantification. Select this compound for uncompromised specificity in pharmacokinetic sample analysis and regulatory batch release.

Molecular Formula C24H21FIN5O3
Molecular Weight 573.4 g/mol
CAS No. 871701-87-0
Cat. No. B8822579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1790627
CAS871701-87-0
Molecular FormulaC24H21FIN5O3
Molecular Weight573.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)N)C5CC5
InChIInChI=1S/C24H21FIN5O3/c1-12-20-19(21(29(2)22(12)32)28-18-9-6-13(26)10-17(18)25)23(33)31(15-7-8-15)24(34)30(20)16-5-3-4-14(27)11-16/h3-6,9-11,15,28H,7-8,27H2,1-2H3
InChIKeyJHOKCEWWVHBOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK1790627 (CAS: 871701-87-0): N-Desacetyl Trametinib Metabolite for MEK/ERK Pathway Research


GSK1790627 is the primary N-deacetylated metabolite of the FDA-approved MEK inhibitor Trametinib (GSK1120212). It is a pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione derivative that retains activity against mitogen‑activated protein kinase kinase (MEK) and is used as a reference standard, impurity marker, or mechanistic probe in studies of the MAPK/ERK signaling pathway. [1] [2]

Why Trametinib Metabolite GSK1790627 Cannot Be Substituted by Other MEK Inhibitors or In‑Class Compounds


GSK1790627 is not a generic MEK inhibitor; it is a structurally defined metabolite that arises exclusively from the deacetylation of Trametinib. Substitution with the parent drug (Trametinib) alters both potency and metabolic liability, while other MEK inhibitors (e.g., Selumetinib, Cobimetinib) possess divergent chemotypes, allosteric binding modes, and pharmacokinetic profiles. Furthermore, GSK1790627 serves as a critical analytical reference for Trametinib impurity profiling and bioanalytical method validation—applications for which no other compound is a suitable surrogate. [1] [2]

Head‑to‑Head Quantitative Differentiation of GSK1790627 Against Trametinib and Other MEK Pathway Modulators


MEK1/2 Inhibitory Activity: GSK1790627 Retains 0.1‑1× Potency of Parent Trametinib

In vitro enzymatic assays demonstrate that the M1 metabolite (GSK1790627) exhibits approximately equal to 10‑fold lower potency in inhibiting phospho‑MEK1 activity relative to the parent compound, Trametinib. Trametinib itself inhibits MEK1 and MEK2 with IC50 values of 0.7–2 nM. [1]

MEK inhibition MAPK/ERK pathway cancer cell signaling

Metabolic Stability Against Recombinant Human N‑Acetyltransferase (hNAT) Enzymes

GSK1790627 remains stable when incubated with recombinant human NAT enzymes at concentrations of 1, 10, and 50 µM for 60 minutes, indicating that it is not a substrate for NAT‑mediated acetylation under these conditions. This stability profile distinguishes it from other amine‑containing metabolites that may undergo further biotransformation.

metabolic stability drug metabolism in vitro ADME

High‑Purity Reference Material for Trametinib Impurity Profiling and Method Validation

Commercially available GSK1790627 is supplied with verified purity of ≥98% (HPLC), with specific lots certified at 99.08% . This level of purity exceeds typical synthetic yields of in‑house preparations and meets pharmacopoeial standards for impurity reference materials, enabling accurate quantification of Trametinib‑related substances in drug product testing and pharmacokinetic studies. [1]

analytical chemistry quality control method validation

Circulating Metabolite in Human Pharmacokinetics: A Component of Trametinib Disposition

In a human mass balance study of [¹⁴C]Trametinib, the deacetylated metabolite (GSK1790627) was identified as one of the circulating drug‑related components. The primary metabolic elimination route was deacetylation alone or in combination with hydroxylation. [1] [2]

clinical pharmacology pharmacokinetics drug metabolism

High‑Impact Application Scenarios for GSK1790627 in Preclinical and Analytical Workflows


Bioanalytical Method Validation and Pharmacokinetic Studies

GSK1790627 serves as a certified reference standard for LC‑MS/MS quantification of Trametinib and its metabolites in plasma. Its stable‑isotope labeled analog ([¹³C₆]‑GSK1790627) is used as an internal standard, ensuring precision and accuracy in clinical and preclinical PK sample analysis. [1]

Trametinib Impurity Profiling and Quality Control

As a specified impurity (Trametinib Impurity 4/5) listed in pharmacopoeial monographs, GSK1790627 is required for method development, system suitability testing, and batch release of Trametinib drug substance and product under ICH guidelines. [2]

Mechanistic Studies of MEK Inhibitor Metabolism and Off‑Target Effects

Researchers investigating the contribution of Trametinib metabolites to efficacy, toxicity, or drug‑drug interactions use GSK1790627 to isolate metabolite‑specific effects in cell‑based assays, distinguishing them from parent compound activity. [3]

In Vitro ADME Screening for Metabolite Stability

GSK1790627 is employed as a positive control in metabolic stability assays using recombinant hNAT enzymes to validate assay conditions and benchmark the stability of other amine‑containing compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1790627

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.